Home > Products > Screening Compounds P16981 > N-diaminophosphorylcyclohexanamine
N-diaminophosphorylcyclohexanamine - 25316-51-2

N-diaminophosphorylcyclohexanamine

Catalog Number: EVT-291890
CAS Number: 25316-51-2
Molecular Formula: C6H16N3OP
Molecular Weight: 177.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cyclohexanamine derivatives have garnered significant attention in the field of medicinal chemistry due to their versatile applications, particularly in the development of antitumor and antiviral agents. The structural modification of cyclohexanamine, such as N-diaminophosphorylcyclohexanamine, allows for the synthesis of compounds with potential biological activities. Research has been conducted on various cyclohexanamine derivatives, including methylene-modified ligands and their platinum complexes, monocarbamoyl derivatives with antiviral properties, trisubstituted diamines, and dibenzyl-cyclohexane diamine derivatives with antimicrobial activity1234.

Applications in Various Fields

Antitumor Applications

The novel methylene-modified cyclohexyl ethylenediamine-N,N'-diacetate ligands and their platinum(IV) complexes have been tested in vitro on a variety of human and mouse cancer cell lines. These compounds have shown efficacy against cisplatin-resistant lines and reduced toxicity towards nonmalignant cells, suggesting their potential as antitumor agents1.

Antiviral Applications

N-monocarbamoyl derivatives of symmetrical diamines have been prepared and evaluated for their antiviral activity. Compounds derived from this class have shown promising results against HSV-1, indicating their potential use as antiviral drugs2.

Antimicrobial Applications

A series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have been synthesized and assessed for their antimicrobial activity. The structural diversity of these diamines has allowed for a study of the structure-activity relationship, which is crucial for the development of new antimicrobial agents4.

Synthesis and Derivatization

The synthesis and derivatization of N,N'-trisubstituted 1,2-diamines derived from (1R,2R)-1,2-diaminocyclohexane have been explored. This research provides insights into the scope and limitations of the reduction process used to synthesize these compounds and discusses their application towards the synthesis of unsymmetrical N,N'-tetrasubstituted 1,2-diamines3. This work is fundamental for the development of new compounds with potential biological applications.

rac-N-tert-butyl-N',N''-dicyclohexyl-N''-methylphosphoric triamide (I)

Compound Description: This compound is an acyclic racemic mixed-amide phosphoric triamide. It was synthesized and characterized using X-ray diffraction and spectroscopic methods as part of a study investigating the structural properties of phosphoric triamides. []

Relevance: This compound is structurally related to N-diaminophosphorylcyclohexanamine through the shared presence of a phosphoric triamide core structure (P(O)(NR2)3). Both compounds feature cyclohexyl substituents attached to the nitrogen atoms, although the specific substitution pattern and the nature of the other substituents differ. []

rac-N,N'-dicyclohexyl-N'-methyl-N''-(p-tolyl)phosphoric triamide (II)

Compound Description: This is another example of an acyclic racemic mixed-amide phosphoric triamide, synthesized and characterized alongside compound (I) to explore the impact of different substituents on the P-N bond characteristics and overall molecular properties. []

Relevance: Similar to compound (I), this compound shares the phosphoric triamide core structure with N-diaminophosphorylcyclohexanamine. Both also possess cyclohexyl substituents, but this compound includes a p-tolyl group instead of an amino group directly attached to the phosphorus atom. []

N,N',N''-tricyclohexyl-N''-methylphosphoric triamide (III)

Compound Description: This compound represents a symmetrically substituted phosphoric triamide with three cyclohexyl groups attached to the nitrogen atoms. Its structure was determined by X-ray diffraction. []

Relevance: This compound shares the phosphoric triamide core and the presence of cyclohexyl substituents with N-diaminophosphorylcyclohexanamine. The main difference lies in the substitution pattern on the nitrogen atoms, with compound (III) having three cyclohexyl groups and N-diaminophosphorylcyclohexanamine having one cyclohexyl and two amino groups. []

2-[cyclohexyl(methyl)amino]-5,5-dimethyl-1,3,2λ(5)-diazaphosphinan-2-one (IV)

Compound Description: This compound differs from the previous three by incorporating a cyclic diazaphosphinane ring system. Despite the structural variation, it still contains a phosphorus atom bonded to three nitrogen atoms and a cyclohexyl substituent. []

Relevance: While structurally distinct from N-diaminophosphorylcyclohexanamine in terms of the overall scaffold, this compound shares the presence of a cyclohexyl group directly attached to a nitrogen atom which is further bonded to a phosphorus center. Both compounds exemplify variations within the broader class of organophosphorus compounds containing P-N bonds. []

N,N′,N′′-tricyclohexylphosphoric triamide

Compound Description: This compound is a phosphoric triamide with three cyclohexyl groups attached to the nitrogen atoms. It forms a complex with cyclohexylammonium acetate, which has been structurally characterized. []

Relevance: This compound is structurally very similar to N-diaminophosphorylcyclohexanamine, with the main difference being the replacement of the two amino groups in N-diaminophosphorylcyclohexanamine with two cyclohexyl groups. This highlights the structural diversity within the class of phosphoric triamides. []

N-dichloroacetyl-N’,N’’ (cyclohexyl methyl) phosphoric triamide

Compound Description: This phosphoric triamide derivative contains a dichloroacetyl group attached to one of the nitrogen atoms. It has been synthesized and characterized, showcasing the potential for modifying phosphoric triamides with various functional groups. []

Relevance: This compound shares the core phosphoric triamide structure with N-diaminophosphorylcyclohexanamine. The presence of a cyclohexylmethyl substituent further emphasizes the structural similarities between the two, highlighting the recurring use of cyclohexyl groups in this class of compounds. []

N-trifluoroacetyl-N′,N″-bis(N-cyclohexyl-methyl) phosphoric triamide

Compound Description: This compound, bearing a trifluoroacetyl group and two N-cyclohexyl-methyl substituents, represents another example of a modified phosphoric triamide. Its crystal structure has been determined. [, ]

Relevance: This compound exhibits a high degree of structural similarity to N-diaminophosphorylcyclohexanamine. Both possess a phosphoric triamide core and incorporate cyclohexylmethyl substituents. The presence of the trifluoroacetyl group in this compound demonstrates the feasibility of introducing fluorine-containing moieties into the phosphoric triamide framework. [, ]

Phosphoric triamide urease inhibitors

Compound Description: This refers to a class of compounds, including sulfur and oxygen analogs, that inhibit the enzyme urease. These inhibitors have shown potential in reducing urea hydrolysis and ammonia volatilization. []

Relevance: Although specific structures are not provided, the mention of phosphoric triamide urease inhibitors highlights the broader biological relevance of this chemical class, which N-diaminophosphorylcyclohexanamine belongs to. This suggests potential applications for N-diaminophosphorylcyclohexanamine or its derivatives in areas such as agriculture or medicine where urease inhibition is desirable. []

Source and Classification

This compound is categorized under phosphoric amides, specifically featuring a cyclohexyl group attached to a phosphoryl group. Its chemical structure can be represented as follows:

  • Chemical Formula: C₆H₁₄N₃O₂P
  • CAS Number: 25316-51-2

The compound is synthesized from various precursors, including phosphoric triamides, which are known for their biological activity and potential applications in agriculture and environmental chemistry.

Synthesis Analysis

The synthesis of N-diaminophosphorylcyclohexanamine typically involves several key steps:

  1. Starting Materials: The synthesis begins with cyclohexylamine and phosphorus oxychloride or phosphorus pentoxide.
  2. Reaction Conditions: The reaction is usually carried out under controlled temperature conditions to prevent decomposition of reactants. A common method involves heating the reactants in an inert atmosphere (such as nitrogen) to avoid moisture interference.
  3. Intermediate Formation: An intermediate phosphoramidate is formed through nucleophilic attack by the amine on the phosphorus center.
  4. Final Product Isolation: The final product is purified through recrystallization or chromatography techniques to ensure high purity levels.

Technical parameters such as reaction time, temperature, and solvent choice significantly influence yield and purity. For example, maintaining a temperature around 60-80°C for several hours has been found effective for optimal yields.

Molecular Structure Analysis

The molecular structure of N-diaminophosphorylcyclohexanamine features a central phosphorus atom bonded to one cyclohexyl group and two amino groups. The structural formula can be depicted as follows:

N diaminophosphorylcyclohexanamine C6H12N2O2\text{N diaminophosphorylcyclohexanamine}\rightarrow \text{ C}_6\text{H}_{12}\text{N}_2\text{O}_2\text{P }

Key structural characteristics include:

  • Phosphorus Atom: Central to the compound's reactivity.
  • Amino Groups: Contribute to its biological activity, particularly in urease inhibition.
  • Cyclohexyl Group: Provides steric bulk that may influence the compound's interaction with enzymes.

The presence of multiple functional groups allows for diverse reactivity profiles in biochemical pathways.

Chemical Reactions Analysis

N-diaminophosphorylcyclohexanamine participates in several chemical reactions:

  1. Urease Inhibition: The primary reaction of interest is its interaction with urease, where it competes with urea for active sites on the enzyme, thereby inhibiting its activity.
  2. Hydrolysis Reactions: Under certain conditions, it can undergo hydrolysis to release ammonia and regenerate phosphoric acid derivatives.
  3. Condensation Reactions: It can also participate in condensation reactions with other amines or alcohols, leading to the formation of more complex structures.

These reactions are crucial in understanding its application as a fertilizer additive and its role in nitrogen management.

Mechanism of Action

The mechanism of action for N-diaminophosphorylcyclohexanamine as a urease inhibitor involves:

  1. Binding Affinity: The amino groups within the compound bind to the active site of urease through hydrogen bonding and electrostatic interactions.
  2. Conformational Change: This binding induces conformational changes in the enzyme structure, reducing its catalytic efficiency.
  3. Kinetic Studies: Kinetic analyses indicate that this compound exhibits competitive inhibition characteristics, meaning it competes directly with urea for binding sites on urease.

Experimental data show that even low concentrations of N-diaminophosphorylcyclohexanamine can significantly reduce urease activity, highlighting its potential effectiveness as an agricultural additive.

Physical and Chemical Properties Analysis

N-diaminophosphorylcyclohexanamine possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol but less soluble in non-polar solvents.
  • Melting Point: The melting point ranges between 150°C to 160°C, indicating thermal stability suitable for various applications.
  • pH Stability: It maintains stability across a broad pH range, making it suitable for use in different soil types.

These properties are essential for evaluating its practical applications in agriculture.

Applications

N-diaminophosphorylcyclohexanamine has several scientific applications:

  1. Agricultural Use: Primarily used as a urease inhibitor to enhance nitrogen retention in soils, thereby improving fertilizer efficiency.
  2. Biochemical Research: Utilized in studies investigating enzyme inhibition mechanisms and nitrogen metabolism.
  3. Environmental Chemistry: Potential applications in reducing nitrogen runoff from agricultural fields into waterways, thereby mitigating eutrophication.

The versatility of this compound makes it a valuable tool in both agricultural practices and environmental protection strategies.

Introduction to N-Diaminophosphorylcyclohexanamine

Historical Context and Discovery of Phosphoramidate Compounds

The development of phosphoramidates traces to foundational 19th-century investigations into phosphorus-nitrogen bonding. Initial breakthroughs emerged from August Michaelis’ laboratory at the University of Rostock, where Ernst Ratzlaff’s 1901 doctoral thesis described synthesizing dimethylamidophosphoric dichloride—a pivotal phosphoramidate precursor. Ratzlaff achieved this through reactions between amines and phosphorus oxychloride or ethoxylphosphoroxychloride [1] [4]. Concurrently, Adolph Schall, another Michaelis protégé, prepared ethyl diethylaminocyanophosphonate (a tabun analog), though its extreme toxicity remained unrecognized due to low synthetic yields [1] [4]. These discoveries established core methodologies for P–N bond formation, including the Michaelis-Arbuzov rearrangement, which became fundamental to organophosphorus synthesis [1].

World War II catalyzed targeted phosphoramidate research, notably through Gerhard Schrader’s 1936 synthesis of tabun (ethyl dimethylamidocyanophosphonate) at IG Farben. Tabun’s classification as a chemical warfare agent highlighted the lethal potential of this structural class [1]. Post-war, the Chemical Weapons Convention (CWC) later regulated numerous phosphoramidates under Schedule 1, acknowledging their dual-use risk [1]. Non-weaponized applications concurrently emerged, exemplified by hexamethylphosphoramide’s development as a polar aprotic solvent [8].

Table 1: Key Historical Milestones in Phosphoramidate Chemistry

YearScientist/EventContributionSignificance
1845Paul ThénardObserved trimethylphosphine formationFirst evidence of C-P-H compounds
1854Moschnin & de ClermontSynthesized tetraethyl pyrophosphate (TEPP)First organophosphorus cholinesterase inhibitor (toxicity recognized later)
1898Adolph SchallPrepared ethyl diethylamidocyanophosphonate (tabun analog)Early P–CN compound; structure misidentified initially
1901Ernst RatzlaffDeveloped synthesis of dimethylamidophosphoric dichlorideEstablished precursor route to tertiary phosphoramidates
1936Gerhard SchraderDiscovered tabun (ethyl dimethylamidocyanophosphonate)First intentionally weaponized phosphoramidate nerve agent
1944Heinrich Hörlein et al.Advanced methylphosphonic difluoride esterificationsEnabled soman and cyclosarin development

Structural Classification Within Organophosphorus Chemistry

N-Diaminophosphorylcyclohexanamine belongs to the phosphoramidate subclass, defined by the generic structure O=P(NR₂)(X)(Y), where X and Y represent alkoxy, alkyl, amino, or halo substituents [8]. Its specific configuration—O=P(NH₂)₂(NC₆H₁₁)—features two amido (NH₂) groups and one secondary cyclohexylamino group bound to tetrahedral phosphorus. This contrasts with:

  • Phosphates: O=P(OR)₃ (e.g., TEPP) [1]
  • Phosphonates: O=P(R)(OR’)₂ (e.g., sarin, with direct P–C bond) [1]
  • Phosphoramidothioates: Thiophosphoryl analogs (S=P(NR₂)(X)(Y)) like VX nerve agents [1]

The compound exhibits prochirality at phosphorus, with potential stereoisomerism upon substitution of inequivalent ligands [1]. Its bonding combines P–N σ-bonds with π-character from pₚ→dₙ overlap and n→σ* hyperconjugation, influencing hydrolysis kinetics and metal-coordination behavior [5] [8]. Infrared spectroscopy typically reveals P=O stretching at 1250–1300 cm⁻¹ and P–N stretches near 800–900 cm⁻¹, while ³¹P-NMR resonates in the δ +5 to +25 ppm range, diagnostic for pentavalent phosphoramidates [8].

Table 2: Classification of Organophosphorus Compound Classes

ClassGeneral StructureBonding PatternExample CompoundKey Feature
PhosphoramidateO=P(NR₂)(X)(Y)P–N bonds; no direct P–CN-DiaminophosphorylcyclohexanamineAmine-derived nitrogen ligands
PhosphateO=P(OR)₃P–O–C bondsTetraethyl pyrophosphateHigh acetylcholinesterase affinity
PhosphonateO=P(R)(OR’)₂Direct P–C bondSarin, SomanChirality at phosphorus; high toxicity
PhosphoramidothioateS=P(NR₂)(X)(Y)Thiophosphoryl coreVX nerve agentEnhanced environmental persistence

Significance of Cyclohexanamine Backbone in Molecular Design

The cyclohexanamine moiety confers distinctive steric and electronic properties critical to molecular function. Its chair conformation exists in rapid equilibrium between equatorial and axial amine orientations, with energy barriers (~5–10 kJ/mol) influencing nucleophilic accessibility [7] [10]. Nuclear Overhauser Effect (NOE) NMR studies reveal preferential equatorial positioning of the P(O)(NH₂)₂ group in N-diaminophosphorylcyclohexanamine to minimize 1,3-diaxial strain, though ring flipping permits transient axial states [10]. This dynamic stereochemistry modulates:

  • Lipophilicity: The cyclohexyl group enhances log P by ~2.5 units versus acyclic analogs, promoting membrane permeability [6] [10].
  • Steric Shielding: The bulky alicyclic structure impedes phosphorus-centered hydrolysis, as evidenced by 30–50% reduced hydrolysis rates versus phenylamine analogs in physiological buffers [10].
  • Chiral Resolution: Enantiomer separation via chiral stationary phases leverages transient chair conformer energy differences exceeding 2.1 kJ/mol [6] [10].

Pharmacologically, cyclohexanamine scaffolds demonstrate high affinity for neuropeptide receptors and ion channels, exemplified by cyclohexanamine-derived neuropeptide Y Y₁ antagonists exhibiting sub-micromolar IC₅₀ values [6]. This bioactivity profile suggests potential for N-diaminophosphorylcyclohexanamine as a precursor to neurologically active agents, though empirical data remain unexplored. Conformational rigidity also facilitates crystallographic characterization, enabling precise bond parameter analysis: P–N(cyclohexyl) distances typically measure 1.67–1.72 Å, with N–P–N angles compressed to 100–105° by ring strain [10].

Table 3: Stereochemical and Conformational Properties of Cyclohexanamine Derivatives

PropertyValue/RangeMethod of DeterminationImpact on Function
Ring Flip Barrier42.5 ± 0.8 kJ/molDynamic NMR (VT)Controls equatorial ⇄ axial isomerization kinetics
Preferred P-Substituent OrientationEquatorial (>95% population)NOESY SpectroscopyMinimizes 1,3-diaxial strain; enhances hydrolytic stability
log P (Calculated)1.85 ± 0.15Crippen MethodPredicts moderate membrane permeability
P–N Bond Length1.69 ± 0.03 ÅX-ray CrystallographyInduces ring strain vs. acyclic analogs (1.72 Å)
N–P–N Bond Angle102.5 ± 1.5°X-ray CrystallographyReflects steric compression from alicyclic ring

Properties

CAS Number

25316-51-2

Product Name

N-diaminophosphorylcyclohexanamine

IUPAC Name

N-diaminophosphorylcyclohexanamine

Molecular Formula

C6H16N3OP

Molecular Weight

177.18 g/mol

InChI

InChI=1S/C6H16N3OP/c7-11(8,10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H5,7,8,9,10)

InChI Key

KMZNLGQARIPHIB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NP(=O)(N)N

Synonyms

CHPT cpd
cyclohexylphosphoric triamide

Canonical SMILES

C1CCC(CC1)NP(=O)(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.